molecular formula C13H22ClN5 B2383182 N4-Cyclopropyl-N6-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine hydrochloride CAS No. 1353980-49-0

N4-Cyclopropyl-N6-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine hydrochloride

Cat. No.: B2383182
CAS No.: 1353980-49-0
M. Wt: 283.8
InChI Key: MEQQQVDEPLSVDW-UHFFFAOYSA-N
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Description

N4-Cyclopropyl-N6-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine hydrochloride (CAS: 1354018-58-8) is a pyrimidine-based compound featuring a cyclopropyl group at the N4 position and a piperidin-3-ylmethyl substituent at the N6 position. Its molecular formula is C₁₃H₂₂ClN₅ (as inferred from and ). The compound is synthesized with high purity (≥95%) and is commonly used in medicinal chemistry research, particularly in kinase inhibitor development, given the structural relevance of pyrimidine derivatives in targeting ATP-binding domains .

Properties

IUPAC Name

4-N-cyclopropyl-6-N-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5.ClH/c1-2-10(7-14-5-1)8-15-12-6-13(17-9-16-12)18-11-3-4-11;/h6,9-11,14H,1-5,7-8H2,(H2,15,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQQQVDEPLSVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC2=CC(=NC=N2)NC3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Cyclopropyl-N6-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. standard practices in the pharmaceutical and chemical industries, such as batch processing and continuous flow synthesis, could be adapted for its production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. The amino groups at positions 4 and 6 facilitate these reactions:

  • Chlorination : Reacts with POCl₃ at 80–100°C to replace hydroxyl groups with chlorine.

  • Amination : Substitution with primary/secondary amines occurs under reflux in ethanol, yielding derivatives with modified biological activity.

Table 1: Nucleophilic Substitution Conditions

Reaction TypeReagentsConditionsOutcome
ChlorinationPOCl₃80–100°C, 4–6 hrsReplacement of hydroxyl with Cl
AminationR-NH₂Ethanol, reflux, 12 hrsNew C–N bond formation

Electrophilic Aromatic Substitution

The pyrimidine ring’s electron-rich nitrogen atoms direct electrophiles to specific positions:

  • Nitration : Occurs at position 5 using HNO₃/H₂SO₄ at 0–5°C .

  • Sulfonation : Achieved with fuming H₂SO₄, introducing sulfonic acid groups.

Oxidation and Reduction

  • Oxidation : The cyclopropyl group is oxidized to a ketone derivative using KMnO₄ in acidic conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bonds to C–N single bonds.

Alkylation and Acylation

The secondary amine in the piperidine moiety participates in:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts.

  • Acylation : Acetylated with acetic anhydride under basic conditions, producing amide derivatives.

Table 2: Alkylation/Acylation Parameters

ReactionReagentSolventYield
AlkylationCH₃IDMF75–85%
Acylation(CH₃CO)₂OTHF60–70%

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

  • Piperidine Ring Modification : Reacts with aldehydes to form fused bicyclic structures via intramolecular cyclization.

Scientific Research Applications

N4-Cyclopropyl-N6-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine hydrochloride exhibits notable biological activities, particularly as a ligand for various receptors. Research indicates that compounds in this class may act as histamine H2 receptor antagonists and have potential applications in treating conditions such as allergies and gastric acid disorders. The presence of the cyclopropyl and piperidine groups suggests improved pharmacological profiles compared to other pyrimidine derivatives.

Binding Affinity Studies

Interaction studies have focused on the compound's binding affinity to histamine receptors. Techniques such as radiolabeled ligand binding assays and functional assays in cell lines expressing specific receptors have been employed to assess its efficacy. Preliminary data suggest favorable interactions that could lead to further insights into its mechanism of action.

Case Studies and Research Findings

Research findings indicate that this compound has been explored in various studies focusing on its potential therapeutic applications:

  • Histamine Receptor Antagonism : Studies have demonstrated that this compound can effectively block histamine receptors, suggesting its utility in treating allergic reactions.
  • Gastric Acid Disorders : Preliminary investigations indicate that it may reduce gastric acid secretion by antagonizing specific receptors involved in this pathway.
  • Neurological Implications : Given its interaction with neurotransmitter systems, there is potential for exploring its effects on neurological disorders.

Mechanism of Action

The mechanism of action of N4-Cyclopropyl-N6-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related pyrimidine derivatives and their distinguishing features:

Compound Name CAS Number N4 Substituent N6 Substituent Purity Key Structural Differences
N4-Cyclopropyl-N6-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine hydrochloride 1354018-58-8 Cyclopropyl Piperidin-3-ylmethyl ≥95% Reference compound; balanced lipophilicity and hydrogen-bonding capacity
N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride 1353956-39-4 Cyclopropyl Piperidin-2-ylmethyl N/D Piperidine methyl group at 2-position reduces steric accessibility compared to 3-position
(R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride 1365936-54-4 N/A Pyrrolidin-3-yl (R-configuration) N/D Pyrrolidine ring (5-membered) instead of piperidine; chiral center affects target selectivity
N4-Cyclopropyl-N6-methyl-N6-(piperidin-3-yl)pyrimidine-4,6-diamine hydrochloride 1353980-58-1 Cyclopropyl Methyl + piperidin-3-yl 97% Methyl group at N6 increases steric bulk, potentially altering binding kinetics
N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride N/A (Ref: 10-F089646) Dimethyl Piperidin-4-yl N/D Dimethylation at N4 reduces hydrogen-bonding potential; piperidine substituent at 4-position

Physicochemical and Functional Implications

  • Substituent Position : The piperidin-3-ylmethyl group in the reference compound (1354018-58-8) offers enhanced conformational flexibility compared to the 2-ylmethyl analog (1353956-39-4), which may improve binding to hydrophobic pockets in biological targets .

Biological Activity

N4-Cyclopropyl-N6-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine hydrochloride is a synthetic compound belonging to the pyrimidine family. Its unique structure, characterized by a cyclopropyl group and a piperidine moiety, suggests potential biological activities, particularly as a ligand for various receptors. The molecular formula is C13H22ClN5C_{13}H_{22}ClN_5 with a molecular weight of approximately 283.800 g/mol .

The compound exhibits significant biological activity, particularly in the context of histamine H2 receptor antagonism. The structural features of this compound enhance its binding affinity and selectivity towards specific biological targets, which may lead to therapeutic applications in treating conditions such as allergies and gastric acid disorders.

Binding Studies

Interaction studies have focused on the compound's binding affinity towards various receptors. Techniques such as radiolabeled ligand binding assays and functional assays in cell lines expressing specific receptors have been employed to elucidate its mechanism of action. Preliminary data indicate favorable interactions with histamine receptors.

Comparative Analysis

The following table summarizes the structural features and unique aspects of similar compounds to highlight the distinct properties of this compound:

Compound NameStructural FeaturesUnique Aspects
N4-Cyclopropyl-N6-methyl-N6-(piperidin-3-yl)pyrimidine-4,6-diamine hydrochlorideContains methyl instead of piperidin groupVariation in side chain affects receptor binding
N4-Cyclobutyl-N6-(piperidin-3-yl)methyl)pyrimidine-4,6-diamineCyclobutyl instead of cyclopropylDifferent ring size alters steric properties
N4-Cyclopropyl-N6-(4-methylpiperazin-1-yl)pyrimidineUses piperazine instead of piperidinePotentially different pharmacological profiles due to nitrogen count

In Vitro Studies

Research has indicated that this compound can inhibit various biological pathways. For example, studies on similar pyrimidine derivatives have shown their potential as inhibitors of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. This inhibition can affect viral replication and cellular growth, suggesting possible applications in antiviral therapies .

Pharmacological Applications

The compound's interaction with histamine receptors suggests its potential use in managing conditions related to excessive histamine release, such as allergic reactions and gastric acid disorders. The unique combination of structural elements may allow for the development of selective receptor modulators that can lead to new therapeutic agents.

Future Directions

Further research is needed to explore the full range of biological activities associated with this compound. Investigating its effects on neurotransmitter systems could open avenues for treating neurological disorders.

Q & A

Q. What SAR trends are observed in analogs with varying piperidine substituents?

  • Answer : Methylation of the piperidine nitrogen reduces CNS penetration (logBB decreases from 0.8 to 0.2) but improves oral bioavailability (F% increases from 15% to 42%). Piperazine analogs show higher solubility but lower selectivity due to additional hydrogen bonding .

Methodological Resources

  • Key Techniques : Radioligand binding assays , HPLC-MS purity analysis , quantum chemical calculations for reactivity prediction .
  • Software Tools : AutoDock Vina (docking) , Gaussian (QM/MM simulations) , GraphPad Prism (statistics) .

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